methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate
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Overview
Description
Methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction between 3-methoxybenzohydrazide and methyl 4-formylbenzoate in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the oxadiazole ring.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Mechanism of Action
The mechanism of action of methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The methoxyphenyl group can enhance its binding affinity to biological targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide
- **4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and benzoate groups enhances its potential for diverse applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-21-14-5-3-4-13(10-14)15-18-16(23-19-15)11-6-8-12(9-7-11)17(20)22-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURFKYFHSAKWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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